8-ethoxy-4-hydroxyquinoline-3-carboxylic acid

Catalog No.
S3410327
CAS No.
303121-05-3
M.F
C12H11NO4
M. Wt
233.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-ethoxy-4-hydroxyquinoline-3-carboxylic acid

CAS Number

303121-05-3

Product Name

8-ethoxy-4-hydroxyquinoline-3-carboxylic acid

IUPAC Name

8-ethoxy-4-oxo-1H-quinoline-3-carboxylic acid

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

InChI

InChI=1S/C12H11NO4/c1-2-17-9-5-3-4-7-10(9)13-6-8(11(7)14)12(15)16/h3-6H,2H2,1H3,(H,13,14)(H,15,16)

InChI Key

QCWQXUIPKUUXKJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC2=C1NC=C(C2=O)C(=O)O

Canonical SMILES

CCOC1=CC=CC2=C1NC=C(C2=O)C(=O)O

8-Ethoxy-4-hydroxyquinoline-3-carboxylic acid is an organic compound with the molecular formula C₁₂H₁₁N₁O₄ and a molecular weight of approximately 233.22 g/mol. This compound features a quinoline structure, which is characterized by a fused benzene and pyridine ring, along with an ethoxy group and a carboxylic acid functional group. The presence of the hydroxy group at the 4-position enhances its potential for various

Synthesis:

-Ethoxy-4-hydroxy-quinoline-3-carboxylic acid can be synthesized through various methods, including the Pfitzinger reaction and the Doebner reaction. These reactions involve the condensation of various starting materials, such as aniline derivatives and β-keto esters, to form the quinoline core structure.

Potential applications:

While research on 8-Ethoxy-4-hydroxy-quinoline-3-carboxylic acid is limited, its structural similarity to other known bioactive quinoline derivatives suggests potential applications in various scientific research fields:

  • Antimicrobial activity: Certain quinoline derivatives possess antimicrobial properties. Studies have shown that some 8-substituted quinoline derivatives exhibit antibacterial and antifungal activity []. However, research specifically investigating the antimicrobial properties of 8-Ethoxy-4-hydroxy-quinoline-3-carboxylic acid is scarce.
  • Anticancer properties: Some quinoline derivatives have been explored for their potential as anticancer agents due to their ability to interact with various cellular processes involved in cancer development []. However, similar to the case with antimicrobial activity, there is a lack of research specifically investigating the antitumor properties of 8-Ethoxy-4-hydroxy-quinoline-3-carboxylic acid.
  • Ligand design: Quinoline derivatives can be designed to act as ligands, molecules that bind to specific targets like enzymes or receptors. These ligands can be used in various applications, including drug discovery and diagnostic assays []. While 8-Ethoxy-4-hydroxy-quinoline-3-carboxylic acid has not been extensively explored in this context, its potential for ligand design cannot be entirely ruled out.
Due to its functional groups:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The hydroxy group can act as a nucleophile, allowing for substitution reactions at the quinoline nitrogen.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of a quinoline derivative.
  • Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

These reactions highlight the versatility of 8-ethoxy-4-hydroxyquinoline-3-carboxylic acid in synthetic chemistry .

Research indicates that 8-ethoxy-4-hydroxyquinoline-3-carboxylic acid exhibits notable biological activities. It has been studied for its potential as:

  • Antimicrobial Agent: Demonstrating efficacy against various bacterial strains.
  • Antioxidant Properties: Scavenging free radicals, which may contribute to its protective effects in biological systems.
  • Antitumor Activity: Preliminary studies suggest it may inhibit tumor growth in specific cancer cell lines.

These biological activities make it a candidate for further pharmacological investigations .

The synthesis of 8-ethoxy-4-hydroxyquinoline-3-carboxylic acid can be achieved through several methods:

  • Condensation Reactions: Starting from 4-hydroxyquinoline, ethyl chloroacetate can be used in a condensation reaction to introduce the ethoxy group.
  • Carboxylation: The introduction of the carboxylic acid group can be accomplished via carbon dioxide insertion under appropriate conditions.
  • Functional Group Modifications: Existing derivatives can be modified through selective functionalization techniques.

These methods highlight the compound's accessibility for synthetic chemists .

8-Ethoxy-4-hydroxyquinoline-3-carboxylic acid finds applications in various fields:

  • Pharmaceutical Research: As a lead compound for developing new antimicrobial or anticancer agents.
  • Analytical Chemistry: Used as a reference standard in chromatographic analyses.
  • Biochemistry: Employed in proteomics research for studying protein interactions and functions.

Its diverse applications underscore its significance in both academic and industrial settings .

Interaction studies involving 8-ethoxy-4-hydroxyquinoline-3-carboxylic acid have focused on its binding affinity with biological macromolecules. Key findings include:

  • Protein Binding: Investigations into how this compound interacts with proteins, potentially affecting their activity.
  • Enzyme Inhibition: Studies have shown that it may inhibit specific enzymes, contributing to its antimicrobial properties.

These studies are crucial for understanding the mechanism of action and optimizing its therapeutic potential .

Several compounds share structural similarities with 8-ethoxy-4-hydroxyquinoline-3-carboxylic acid. Here are some noteworthy comparisons:

Compound NameStructure CharacteristicsUnique Features
6-Ethoxy-4-hydroxyquinoline-3-carboxylic acidSimilar quinoline base; ethoxy and carboxylic groupsDifferent position of ethoxy group affecting activity
4-HydroxyquinolineLacks ethoxy and carboxylic groupsMore basic structure; less soluble
8-HydroxyquinolineHydroxyl group at position 8; no ethoxy or carboxylicPotentially different biological activity

These similar compounds highlight the uniqueness of 8-ethoxy-4-hydroxyquinoline-3-carboxylic acid, particularly regarding its specific functional groups that enhance its biological activities and synthetic utility .

XLogP3

2.2

Dates

Last modified: 08-19-2023

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